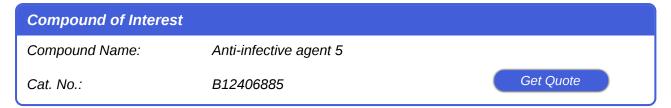


Physicochemical Properties of Ciprofloxacin: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the broad-spectrum fluoroquinolone antibacterial agent, Ciprofloxacin. For the purpose of this document, Ciprofloxacin will be referred to as "**Anti-infective agent 5**." The data presented herein is crucial for understanding its behavior in various physiological and formulation environments, directly impacting its absorption, distribution, metabolism, excretion (ADME), and overall therapeutic efficacy.

Core Physicochemical Data

The fundamental physicochemical parameters of Ciprofloxacin are summarized in the table below. These values are essential for predicting its solubility, permeability, and stability, which are cornerstone properties in drug development and formulation.

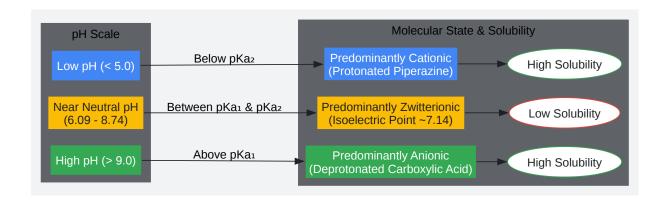


Property	Value
Molecular Formula	C17H18FN3O3[1][2]
Molecular Weight	331.34 g/mol [1][3]
Appearance	Faintly yellowish to light yellow crystalline powder[2][3][4]
Melting Point	253-257 °C (decomposes)[1][3]
pKa (Ionization Constants)	pKa ₁ = 6.09 (carboxylic acid group)[3][5]pKa ₂ = 8.74 (piperazinyl nitrogen)[3][5]
LogP (Octanol/Water)	0.28 (non-ionized form)[3]
Aqueous Solubility	pH-dependent:[6][7][8]- Highly soluble at pH < 5- Minimum solubility at pH ~7.4[8]- Increases at pH > 10
Solubility in Water	Approx. 30,000 mg/L at 20 °C[3]
Solubility in Solvents	Soluble in dilute (0.1N) hydrochloric acid[3] [9]Practically insoluble in ethanol[3]Slightly soluble in methanol and acetone[5]
Stability	Sensitive to intense UV light.[3] Stable in solution for 14 days at room temperature.[3] Tablets should be stored below 30 °C.[3]

Key Physicochemical Relationships

The ionization state of Ciprofloxacin, governed by its two pKa values, is a critical determinant of its aqueous solubility. The interplay between pH and solubility is a key consideration for its formulation and absorption in the gastrointestinal tract.





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Caption: Relationship between pH, ionization state, and solubility of Ciprofloxacin.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. Below are protocols for key experiments.

Determination of Aqueous Solubility (Shake-Flask Method)

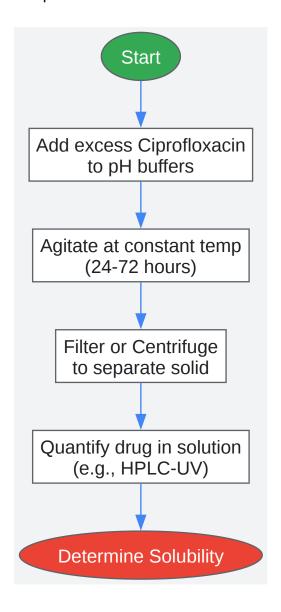
The shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a compound.

Methodology:

- Preparation: An excess amount of Ciprofloxacin powder is added to a series of vials containing aqueous buffers of different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).
- Equilibration: The sealed vials are agitated in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached between the solid and dissolved drug.



- Phase Separation: After equilibration, the suspensions are allowed to stand, followed by filtration through a non-adsorptive filter (e.g., 0.22 μm PVDF) or centrifugation to separate the undissolved solid.
- Quantification: The concentration of Ciprofloxacin in the clear filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Analysis: The solubility at each pH is calculated from the measured concentration.



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Caption: Workflow for the Shake-Flask Solubility Determination Method.



Determination of Melting Point (Capillary Tube Method)

This method is used to determine the temperature range over which the crystalline solid transitions to a liquid.

Methodology:

- Sample Preparation: A small amount of finely powdered, dry Ciprofloxacin is packed into a capillary tube to a height of 2.5-3.5 mm.[10]
- Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a calibrated thermometer or digital temperature sensor.
- Heating: The sample is heated at a controlled rate. Typically, the temperature is raised rapidly to about 5-10 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute to ensure accurate observation.[10]
- Observation: The melting range is recorded from the temperature at which the substance begins to collapse or liquefy (onset point) to the temperature at which it is completely liquid (clear point).[10] For Ciprofloxacin, decomposition is often observed concurrently with melting.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a precise method for determining the ionization constants of a compound by measuring pH changes upon the addition of a titrant.

Methodology:

- Solution Preparation: A solution of Ciprofloxacin of known concentration (e.g., 1 mM) is prepared in an aqueous medium, often with a constant ionic strength maintained by an inert salt like KCI.[2][11]
- Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer. The system is purged with an inert gas (e.g., nitrogen) to prevent interference from atmospheric CO₂.[11]



- Titration Process: The solution is made acidic (e.g., to pH ~2) with a standardized acid (e.g., 0.1 M HCl). It is then titrated with a standardized base (e.g., 0.1 M NaOH) of known concentration, added in small, precise increments.[2][11]
- Data Collection: The pH of the solution is recorded after each addition of the titrant, once the reading has stabilized.
- Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa values
 correspond to the pH at the half-equivalence points, which are identified from the inflection
 points of the curve. Specialized software is often used to calculate the precise pKa values
 from the titration data.

Stability Profile and Degradation Pathways

Ciprofloxacin is susceptible to degradation under certain conditions. Forced degradation studies are crucial to identify potential degradation products and establish the stability-indicating nature of analytical methods.

- Photostability: The drug should be protected from intense UV light, as it can lead to photodegradation.[3]
- pH Stability: Ciprofloxacin is relatively stable in aqueous solutions. However, significant degradation is observed under strong acidic (0.1 N HCl) and, more notably, strong alkaline (0.1 N NaOH) conditions, especially when heated.
- Oxidative Stability: The molecule is susceptible to oxidative degradation, for instance, in the presence of hydrogen peroxide.
- Degradation Mechanisms: The primary degradation pathways involve modifications to the
 piperazine ring, decarboxylation of the carboxylic acid group, and defluorination of the
 quinolone core. These transformations can significantly alter the biological activity and safety
 profile of the drug.

A validated stability-indicating HPLC method is essential for separating the intact drug from its degradation products, allowing for accurate quantification during stability studies.[1][3]



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